molecular formula C20H16Cl2Zr B071145 MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE CAS No. 162429-20-1

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE

Cat. No.: B071145
CAS No.: 162429-20-1
M. Wt: 418.5 g/mol
InChI Key: FMSGEJIFDJSPCE-UHFFFAOYSA-L
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Description

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE: is an organometallic compound with the molecular formula C20H16Cl2Zr and a molecular weight of 418.5 g/mol . This compound is known for its unique structure, which includes a zirconium atom coordinated to two chlorine atoms and a ligand derived from indene. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with 1-(2-inden-1-ylethyl)indene in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent control over purity and yield.

Chemical Reactions Analysis

Types of Reactions: MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of zirconium hydrides or other reduced species.

    Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds.

Scientific Research Applications

Chemistry: In chemistry, MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is used as a catalyst in polymerization reactions. Its unique structure allows it to facilitate the formation of polymers with specific properties.

Biology: While its direct applications in biology are limited, the compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore the potential medicinal applications of organozirconium compounds, including this compound, particularly in drug delivery and imaging.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exerts its effects involves the coordination of the zirconium atom with various ligands. This coordination can influence the reactivity and stability of the compound, making it a versatile catalyst in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the zirconium atom.

Comparison with Similar Compounds

    Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): This compound has a similar structure but includes an ethylene bridge between the indenyl groups.

    Dichloroethylenebis(indenyl)zirconium(IV): Another similar compound with slight variations in the ligand structure.

Uniqueness: MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its specific ligand arrangement, which imparts distinct reactivity and catalytic properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not perform as effectively.

Properties

InChI

InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSGEJIFDJSPCE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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